molecular formula C18H24ClN3O3S B2607390 2-(3-Methoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1215729-06-8

2-(3-Methoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2607390
CAS No.: 1215729-06-8
M. Wt: 397.92
InChI Key: MTEKAVZZJYQZCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperazine-based derivative featuring a 3-methoxyphenoxy group linked to an ethanone backbone and a 4-methylthiazole-substituted piperazine moiety. Its molecular structure combines aromatic, heterocyclic, and polar functional groups, making it a candidate for pharmacological studies, particularly in targeting central nervous system (CNS) receptors or enzymes. The hydrochloride salt enhances solubility and bioavailability, a common modification in drug development .

Properties

IUPAC Name

2-(3-methoxyphenoxy)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S.ClH/c1-14-13-25-17(19-14)11-20-6-8-21(9-7-20)18(22)12-24-16-5-3-4-15(10-16)23-2;/h3-5,10,13H,6-9,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEKAVZZJYQZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2CCN(CC2)C(=O)COC3=CC=CC(=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride typically involves multiple steps:

    Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 3-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.

    Thiazolylmethylation: The next step involves the introduction of the thiazolylmethyl group. This can be achieved by reacting the intermediate with a thiazole derivative under suitable conditions.

    Piperazinylation: The final step involves the reaction of the intermediate with piperazine to form the desired product. The reaction is typically carried out in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are commonly employed.

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the phenoxy group and piperazine-thiazole moiety. Key comparisons include:

Compound Name Molecular Formula Substituents (Phenoxy Group) Piperazine-Thiazole Modification Average Mass (g/mol) Key References
2-(4-Methylphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride C₁₈H₂₄ClN₃O₂S 4-Methylphenoxy 4-Methylthiazole 381.919
2-(4-Chlorophenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride C₁₇H₂₁Cl₂N₃O₂S 4-Chlorophenoxy 4-Methylthiazole 398.82
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate C₂₀H₁₈F₄N₂O₅S 4-Hydroxyphenyl 2-Fluorobenzoyl 474.43
MK47 (2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone) C₁₃H₁₃F₃N₂O None 4-(Trifluoromethyl)phenyl 270.25
Target Compound Likely C₁₈H₂₂ClN₃O₃S 3-Methoxyphenoxy 4-Methylthiazole ~395-400
  • Substituent Impact: Electron-Donating Groups (e.g., 3-Methoxy vs. Halogen vs. Methoxy: The 4-chlorophenoxy analogue () introduces steric and electronic effects distinct from methoxy, possibly altering metabolic stability or target affinity . Thiazole Modifications: The 4-methylthiazole group (common in ) balances lipophilicity and hydrogen-bonding capacity, contrasting with fluorobenzoyl () or trifluoromethylphenyl () groups, which increase hydrophobicity .

Physicochemical Properties

  • Solubility : The hydrochloride salt in the target compound and improves aqueous solubility compared to neutral analogues like MK47 () .
  • Lipophilicity: The 3-methoxyphenoxy group likely increases logP compared to 4-chlorophenoxy () but reduces it relative to trifluoromethylphenyl derivatives () .

Biological Activity

The compound 2-(3-Methoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is C14H16N2O3SC_{14}H_{16}N_{2}O_{3}S, and it features a unique combination of a methoxyphenyl group, a thiazole ring, and a piperazine moiety. These structural components are believed to contribute to its biological activity.

The biological activity of 2-(3-Methoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is primarily attributed to its role as an enzyme inhibitor and receptor modulator . The compound may exert its effects through:

  • Enzyme Inhibition : Binding to active sites or allosteric sites on target enzymes, potentially altering their activity.
  • Receptor Modulation : Interacting with specific receptors, which could influence signaling pathways associated with various diseases.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Properties : Studies have shown that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells and inducing apoptosis. This suggests that 2-(3-Methoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride may have potential as an anticancer agent .
  • Anti-inflammatory Effects : The compound's structure suggests it may interact with inflammatory pathways, potentially reducing inflammation.
  • Antimicrobial Activity : Preliminary studies indicate that thiazole-containing compounds often exhibit antimicrobial properties, which may extend to this compound as well .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential activity of 2-(3-Methoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride:

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanismReference
AnticancerSMART compoundsInhibition of tubulin polymerization
Anti-inflammatoryVarious thiazole derivativesModulation of inflammatory pathways
AntimicrobialThiazole derivativesDisruption of microbial processes

Synthetic Routes

The synthesis of 2-(3-Methoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride typically involves several key steps:

  • Preparation of 3-Methoxyphenol : Methylation of phenol using dimethyl sulfate or methyl iodide.
  • Formation of Thiazole Ring : Reacting 2-aminothiazole with formaldehyde and methyl mercaptan.
  • Final Coupling Reaction : Combining the thiazole derivative with piperazine and the methoxyphenol to form the final product.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 2-(3-Methoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride?

  • Methodological Approach :

  • Use stepwise coupling reactions with intermediates such as 4-((4-methylthiazol-2-yl)methyl)piperazine and 2-(3-methoxyphenoxy)acetyl chloride under inert atmosphere (N₂/Ar).
  • Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (e.g., silica gel, eluent: EtOAc/petroleum ether 1:1) .
  • Adjust stoichiometry (e.g., 1.2:1 molar ratio of piperazine derivative to acyl chloride) to minimize side products.

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Confirm regiochemistry of the methoxyphenoxy group and piperazine-thiazole linkage.
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted intermediates).
  • Elemental Analysis : Validate molecular formula (C₂₀H₂₆ClN₃O₃S) and stoichiometry .
  • X-ray Crystallography (if crystalline): Resolve ambiguities in stereochemistry using programs from the CCP4 suite (e.g., REFMAC5 for refinement) .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

  • Safety Guidelines :

  • Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure; handle in a fume hood to prevent inhalation .
  • Store in airtight, light-resistant containers at 2–8°C under anhydrous conditions to prevent hydrolysis of the ethanone group .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., CNS receptors)?

  • Methodological Strategy :

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target receptors (e.g., 5-HT₃ or dopamine receptors from PDB).
  • Validate docking poses with MD simulations (GROMACS) to assess binding stability under physiological conditions .
  • Compare predicted binding affinities with experimental IC₅₀ values from radioligand assays to refine models .

Q. How should researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across assays)?

  • Analytical Framework :

  • Assay Validation : Confirm receptor subtype specificity (e.g., use KO cell lines to rule off-target effects).
  • Buffer Optimization : Test pH (6.5–7.4) and ion concentration (K⁺/Na⁺) to replicate physiological conditions .
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration) .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Experimental Design :

  • Prodrug Modification : Introduce hydrolyzable groups (e.g., ester linkages) at the methoxyphenoxy moiety to enhance bioavailability.
  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS.
  • Structure-Activity Relationship (SAR) : Compare analogs with fluorinated or methylated thiazole rings to block CYP450-mediated oxidation .

Q. How can crystallographic data inform the design of analogs with enhanced selectivity?

  • Crystallography-Driven Design :

  • Analyze intermolecular interactions (e.g., hydrogen bonds between the piperazine N and receptor Asp residues) using Mercury software.
  • Modify substituents (e.g., replace 4-methylthiazole with 4-trifluoromethyl groups) to strengthen hydrophobic contacts .
  • Validate analogs via thermal shift assays (TSA) to measure target stabilization .

Data Contradiction Analysis

Q. How to address discrepancies in reported toxicity profiles (e.g., acute vs. chronic exposure data)?

  • Resolution Protocol :

  • Conduct tiered toxicity assays: Start with acute exposure (24–72 hr) in HEK293 cells (MTT assay), then chronic exposure (14-day) in primary hepatocytes.
  • Cross-reference with in silico toxicity predictors (e.g., ProTox-II) to identify structural alerts (e.g., thiazole-related hepatotoxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.